(3-Chloro-2-(2-methoxyethoxy)phenyl)methanamine
Description
(3-Chloro-2-(2-methoxyethoxy)phenyl)methanamine: is an organic compound with the molecular formula C10H14ClNO2 It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a chloro group at the 3-position and a 2-(2-methoxyethoxy) group at the 2-position
Properties
IUPAC Name |
[3-chloro-2-(2-methoxyethoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-13-5-6-14-10-8(7-12)3-2-4-9(10)11/h2-4H,5-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCOEPZWJGWBFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC=C1Cl)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2-(2-methoxyethoxy)phenyl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-chloro-2-nitrophenol.
Etherification: The 3-chloro-2-nitrophenol undergoes etherification with 2-methoxyethanol in the presence of a base such as potassium carbonate to form 3-chloro-2-(2-methoxyethoxy)nitrobenzene.
Reduction: The nitro group is then reduced to an amine group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere, yielding this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for the etherification step and more efficient hydrogenation setups for the reduction step.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Chloro-2-(2-methoxyethoxy)phenyl)methanamine can undergo oxidation reactions, typically forming corresponding imines or oximes.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylmethanamines.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its amine functionality.
Biology and Medicine:
Pharmaceuticals: Investigated for potential use in drug development, particularly in the synthesis of compounds with biological activity.
Biochemical Research: Used in studies involving enzyme interactions and receptor binding due to its structural features.
Industry:
Materials Science:
Mechanism of Action
The mechanism of action of (3-Chloro-2-(2-methoxyethoxy)phenyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chloro and methoxyethoxy groups can influence its binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
(3-Chloro-2-methoxyphenyl)methanamine: Lacks the ethoxy group, which may affect its solubility and reactivity.
(3-Chloro-2-(2-ethoxyethoxy)phenyl)methanamine: Similar structure but with an ethoxy group instead of a methoxy group, potentially altering its chemical properties.
Uniqueness:
- The presence of both chloro and methoxyethoxy groups in (3-Chloro-2-(2-methoxyethoxy)phenyl)methanamine provides a unique combination of electronic and steric effects, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
